Cas no 489453-23-8 (Isoquinolin-1(2H)-one)

Isoquinolin-1(2H)-one 化学的及び物理的性質
名前と識別子
-
- Isoquinolin-1(2H)-one
- 2H-ISOQUINOLIN-1-ONE
- HMS1760O13
- NSC27273
- BDBM50068775
- GS-6582
- NS00042904
- Isocarbostyril
- 1,2-dihydroisoquinolin-1-one
- CHEMBL339695
- oxidoisoquinolinium
- DB-375353
- Isoquinolin-1-one
- isoquinolin-2(1H)-one
- Isoquinolinone
- 489453-23-8
- 2(1H)-ISOQUINOLINONE
- Isoquinolone
- PD180480
- C06324
- isoquinolin-1-ol
- J-650286
- DB-013848
- 1-oxo-1,2-dihydroisoquinoline
- SCHEMBL57212
- EN300-17570
- 95EG3HGG1P
- isoquinolinol
- BCP26501
- AC-3150
- SCHEMBL8327294
- AI3-62131
- 1(2H)-ISOQUINILONE
- AB1219
- 1-Isoquinolinol
- CS-W002014
- J-504795
- W-60387
- BCP23848
- EINECS 207-732-1
- 1-Hydroxyisoquinoline
- SCHEMBL3527162
- MFCD00489132
- 4YS
- Isocarbostyril (VAN)
- AE-842/31875012
- 1-(2H)-isoquinolone
- SY004064
- 1(2H)-Isoquinolone
- Oprea1_201307
- SB37336
- MFCD00006899
- AKOS001059571
- AKOS007930083
- HY-W002014
- AM20061248
- NSC 27273
- Isocarbostyril, 98%
- UNII-95EG3HGG1P
- InChI=1/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11
- 1(2H)-ISOQUINOLINONE
- A7360
- Q27103017
- Z56960237
- NSC-27273
- CHEBI:18350
- DTXSID10197677
- 491-30-5
- 87602-67-3
-
- MDL: MFCD00489132
- インチ: InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
- InChIKey: VDBNYAPERZTOOF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CNC2=O
計算された属性
- せいみつぶんしりょう: 145.052763847g/mol
- どういたいしつりょう: 145.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 29.1Ų
Isoquinolin-1(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM227654-1g |
Isoquinolin-1(2H)-one |
489453-23-8 | 95% | 1g |
$180 | 2024-07-16 | |
OTAVAchemicals | 1522001-100MG |
1,2-dihydroisoquinolin-1-one |
489453-23-8 | 95% | 100MG |
$62 | 2023-06-25 | |
Chemenu | CM227654-5g |
Isoquinolin-1(2H)-one |
489453-23-8 | 95% | 5g |
$421 | 2021-08-04 | |
Crysdot LLC | CD11117240-5g |
Isoquinolin-1(2H)-one |
489453-23-8 | 95+% | 5g |
$446 | 2024-07-17 | |
Chemenu | CM227654-5g |
Isoquinolin-1(2H)-one |
489453-23-8 | 95% | 5g |
$540 | 2024-07-16 | |
OTAVAchemicals | 1522001-250MG |
1,2-dihydroisoquinolin-1-one |
489453-23-8 | 95% | 250MG |
$86 | 2023-06-25 | |
A2B Chem LLC | AG24759-250mg |
2H-ISOQUINOLIN-1-ONE |
489453-23-8 | 95% | 250mg |
$296.00 | 2024-04-19 | |
A2B Chem LLC | AG24759-100mg |
2H-ISOQUINOLIN-1-ONE |
489453-23-8 | 95% | 100mg |
$269.00 | 2024-04-19 |
Isoquinolin-1(2H)-one 関連文献
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Amrita Mondal,Priyanka Kundu,Moumita Jash,Chinmay Chowdhury Org. Biomol. Chem. 2018 16 963
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Nitinkumar Satyadev Upadhyay,Vijaykumar H. Thorat,Ryota Sato,Pratheepkumar Annamalai,Shih-Ching Chuang,Chien-Hong Cheng Green Chem. 2017 19 3219
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Gui-Xian Kong,Jiao-Na Han,Dandan Yang,Jun-Long Niu,Mao-Ping Song Org. Biomol. Chem. 2019 17 10167
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Shenghai Guo,Ziyi Zhang,Yuanqing Zhu,Zhaotong Wei,Xinying Zhang,Xuesen Fan Org. Chem. Front. 2022 9 6598
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Yangxiu Mu,Minghua Yang,Fengxia Li,Zafar Iqbal,Rui Jiang,Jing Hou,Xin Guo,Zhixiang Yang,Dong Tang New J. Chem. 2021 45 4934
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6. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systemsSandra Ferrer,Declan P. Naughton,Ifat Parveen,Michael D. Threadgill O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Sandra Ferrer Declan P. Naughton Ifat Parveen Michael D. Threadgill J. Chem. Soc. Perkin Trans. 1 2002 335
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R. Gangadhara Chary,G. Dhananjaya,K. Vara Prasad,S. Vaishaly,Y. S. S. Ganesh,Balakrishna Dulla,K. Shiva Kumar,Manojit Pal Chem. Commun. 2014 50 6797
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Li-Gang Bai,Yue Zhou,Xin Zhuang,Liang Zhang,Jian Xue,Xiao-Long Lin,Tian Cai,Qun-Li Luo Green Chem. 2020 22 197
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Cai-Yun Yang,Lin-Ping Hu,De-Run Zhang,Xia Li,Ming-Yu Teng,Bo Liu,Guo-Li Huang New J. Chem. 2022 46 10934
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Nana Zhang,Binyao Li,Hongban Zhong,Jianhui Huang Org. Biomol. Chem. 2012 10 9429
Isoquinolin-1(2H)-oneに関する追加情報
Isoquinolin-1(2H)-one (CAS No. 489453-23-8): A Comprehensive Overview
Isoquinolin-1(2H)-one (CAS No. 489453-23-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1,2-dihydroisoquinolin-1-one, belongs to the class of isoquinolines and is characterized by its unique chemical structure and biological properties. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of Isoquinolin-1(2H)-one.
Chemical Properties
Isoquinolin-1(2H)-one is a heterocyclic compound with the molecular formula C9H7NO. It consists of a benzene ring fused to a pyridine ring, with an additional ketone group at the 1-position. The compound exhibits high stability and can exist in various tautomeric forms, which contribute to its diverse reactivity and biological activity. The presence of the ketone group allows for a range of chemical reactions, including nucleophilic addition, condensation, and substitution reactions.
Synthesis Methods
The synthesis of Isoquinolin-1(2H)-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 2-aminobenzaldehyde with an appropriate ketone or aldehyde in the presence of an acid catalyst. This reaction typically proceeds via an imine intermediate, which then undergoes cyclization to form the isoquinoline ring. Another approach involves the Pictet-Spengler reaction, where a β-carbonyl amine is cyclized under acidic conditions to form the isoquinoline skeleton.
Biological Activities
Isoquinolin-1(2H)-one has been extensively studied for its biological activities, particularly in the context of medicinal chemistry and drug discovery. Recent research has highlighted its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, studies have shown that Isoquinolin-1(2H)-one derivatives can inhibit the activity of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, Isoquinolin-1(2H)-one has demonstrated antioxidant and anti-inflammatory effects. These properties make it a promising candidate for the development of novel therapeutic agents targeting oxidative stress and inflammation-related disorders. Furthermore, some derivatives of Isoquinolin-1(2H)-one have shown neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Clinical Applications and Research Developments
The potential clinical applications of Isoquinolin-1(2H)-one are currently being explored through various preclinical and clinical studies. One area of significant interest is its use as an anticancer agent. Preclinical studies have demonstrated that certain derivatives of Isoquinolin-1(2H)-one can selectively inhibit cancer cell proliferation while sparing normal cells. This selective cytotoxicity is attributed to their ability to disrupt key signaling pathways involved in cancer cell survival and growth.
In addition to cancer research, there is growing interest in the use of Isoquinolin-1(2H)-one derivatives for treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). These conditions are characterized by chronic inflammation and oxidative stress, which can be effectively managed by compounds with antioxidant and anti-inflammatory properties like those found in Isoquinolin-1(2H)-one.
Conclusion
In conclusion, Isoquinolin-1(2H)-one (CAS No. 489453-23-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for future advancements in drug discovery and development.
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